molecular formula C19H21FN2O3S B2453368 4-fluoro-3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 941992-02-5

4-fluoro-3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2453368
CAS No.: 941992-02-5
M. Wt: 376.45
InChI Key: GGYWIPGAPFEFGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound that features a quinoline core, a sulfonamide group, and a fluorinated aromatic ring

Properties

IUPAC Name

4-fluoro-3-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-3-10-22-18-8-5-15(12-14(18)4-9-19(22)23)21-26(24,25)16-6-7-17(20)13(2)11-16/h5-8,11-12,21H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYWIPGAPFEFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is unique due to its combination of a fluorinated aromatic ring, a quinoline core, and a sulfonamide group. This combination imparts specific chemical and biological properties that are not commonly found in other compounds.

Biological Activity

The compound 4-fluoro-3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}F N3_{3}O2_{2}S
  • Molecular Weight : 335.39 g/mol

Structural Features

The compound features:

  • A fluorinated aromatic ring , which often enhances lipophilicity and biological activity.
  • A sulfonamide group , known for its antibacterial properties.
  • A tetrahydroquinoline moiety , which is associated with various pharmacological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the inhibition of tubulin polymerization is a common mechanism observed in related compounds.

CompoundIC50_{50} (µM)Cell Line
Compound A1.68A549 (Lung cancer)
Compound B0.29HCT116 (Colorectal cancer)
4-fluoro-3-methyl-N-(2-oxo-1-propyl...)TBDTBD

The proposed mechanism of action for this compound includes:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown to inhibit the assembly of tubulin, leading to cell cycle arrest in the G2/M phase.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed in various cancer cell lines upon treatment with sulfonamide-containing compounds.

Antimicrobial Activity

In addition to anticancer properties, sulfonamides are traditionally known for their antimicrobial effects. The biological activity against bacterial strains could be attributed to the inhibition of folic acid synthesis.

Study 1: Anticancer Efficacy

A study involving a series of sulfonamide derivatives demonstrated that compounds with similar structures exhibited varying degrees of cytotoxicity against cancer cell lines. The study reported IC50_{50} values ranging from 0.5 µM to 10 µM across different cell lines.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of sulfonamide derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) below 50 µg/mL.

Q & A

Basic Research Questions

Q. What synthetic pathways are commonly employed to synthesize 4-fluoro-3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the tetrahydroquinoline core and sulfonamide coupling.

Tetrahydroquinoline Formation : Start with nitroarene precursors (e.g., 2-fluoro-3-methyl-6-nitroaniline from ) and employ reductive cyclization using formic acid derivatives as CO surrogates, as described in palladium-catalyzed protocols ().

Sulfonamide Coupling : React the tetrahydroquinoline intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride (analogous to derivatives in ) under basic conditions (e.g., pyridine/DCM) to form the sulfonamide bond.

Propyl Group Introduction : Alkylate the tetrahydroquinoline nitrogen using 1-iodopropane or via reductive amination with propionaldehyde.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm regiochemistry of fluorine and methyl groups. 13C^{13}\text{C} NMR identifies carbonyl (2-oxo) and sulfonamide connectivity ().
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C20_{20}H22_{22}FN2_{2}O3_{3}S) and detects isotopic patterns for fluorine.
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1350/1150 cm1^{-1} (sulfonamide S=O stretches) confirm functional groups.

Q. What are the solubility and stability considerations for handling this compound?

  • Methodological Answer :

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to sulfonamide and tetrahydroquinoline moieties (analogous to ).
  • Stability :
  • Store under inert atmosphere (N2_2) at –20°C to prevent oxidation of the 2-oxo group.
  • Avoid prolonged exposure to light to prevent fluorinated aromatic ring degradation ().

Advanced Research Questions

Q. How can palladium-catalyzed reductive cyclization be optimized for constructing the tetrahydroquinoline moiety?

  • Methodological Answer :

  • Catalyst System : Use Pd(OAc)2_2 with Xantphos as a ligand in toluene at 110°C ().
  • Reductant Selection : Replace gaseous CO with ammonium formate as a safer CO surrogate.
  • Substrate Scope : Test electron-deficient nitroarenes (e.g., 6-nitro-1-propyltetrahydroquinoline precursors) to improve cyclization yields.
  • Kinetic Analysis : Monitor reaction progress via HPLC to optimize time (typically 12–24 hrs) and minimize byproducts.

Q. How can contradictions between in vitro and in vivo biological activity data be resolved for this sulfonamide?

  • Methodological Answer :

  • Metabolic Stability Assays : Perform microsomal stability studies (e.g., liver S9 fractions) to assess if rapid metabolism in vivo reduces efficacy ( ).
  • Protein Binding Studies : Use equilibrium dialysis to evaluate plasma protein binding, which may limit free drug availability in vivo.
  • Pharmacokinetic Modeling : Compare AUC (area under the curve) and half-life data to adjust dosing regimens.

Q. What is the impact of fluorine and methyl substituents on electronic properties and reactivity?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density. The fluorine atom withdraws electrons (σm_m = +0.34), while the methyl group donates electrons (σp_p = –0.17), creating a polarized aromatic system ().
  • Reactivity Testing : Compare sulfonylation rates with/without substituents using competition experiments. Fluorine enhances electrophilicity of the sulfonyl group, accelerating nucleophilic attacks.

Q. What strategies improve selectivity in functionalizing the tetrahydroquinoline core?

  • Methodological Answer :

  • Protecting Groups : Use Boc (tert-butoxycarbonyl) to shield the 1-propylamine during sulfonylation ().
  • Directed ortho-Metalation : Employ LDA (lithium diisopropylamide) to selectively deprotonate the 6-position for halogenation or cross-coupling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.